molecular formula C17H19BrO B8468943 1-[2-(4-Bromophenyl)ethoxy]-2,3,5-trimethylbenzene CAS No. 625434-14-2

1-[2-(4-Bromophenyl)ethoxy]-2,3,5-trimethylbenzene

Cat. No.: B8468943
CAS No.: 625434-14-2
M. Wt: 319.2 g/mol
InChI Key: OALMQEMOLLYBNO-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenyl)ethoxy]-2,3,5-trimethylbenzene is a useful research compound. Its molecular formula is C17H19BrO and its molecular weight is 319.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

625434-14-2

Molecular Formula

C17H19BrO

Molecular Weight

319.2 g/mol

IUPAC Name

1-[2-(4-bromophenyl)ethoxy]-2,3,5-trimethylbenzene

InChI

InChI=1S/C17H19BrO/c1-12-10-13(2)14(3)17(11-12)19-9-8-15-4-6-16(18)7-5-15/h4-7,10-11H,8-9H2,1-3H3

InChI Key

OALMQEMOLLYBNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCCC2=CC=C(C=C2)Br)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(4-bromophenyl)ethanol (20.0 mL, 143 mmol), 2,3,5-trimethylphenol (31.1 g, 229 mmol), azodicarboxylic dipiperidide (72.1 g, 286 mmol) and tributylphosphine (88 mL; 357 mmol) in toluene (2.00 L) was heated to reflux for 2 h. The mixture was allowed to cool to rt. The mixture was filtered, washed with toluene and the solvents were partially removed under reduced pressure. The residue was diluted with Et2O and washed with aq. 1M NaOH (2×). The org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (petroleum ether→Et2O/petroleum ether 1:3) yielded the title compound (33.1 g, 73%). LC-MS: Rt=6.95.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
[Compound]
Name
azodicarboxylic dipiperidide
Quantity
72.1 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Yield
73%

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